ethyl(methyl)azanide;hafnium(4+)

Catalog No.
S1898053
CAS No.
352535-01-4
M.F
C12H32HfN4
M. Wt
410.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl(methyl)azanide;hafnium(4+)

CAS Number

352535-01-4

Product Name

ethyl(methyl)azanide;hafnium(4+)

IUPAC Name

ethyl(methyl)azanide;hafnium(4+)

Molecular Formula

C12H32HfN4

Molecular Weight

410.90 g/mol

InChI

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI Key

NPEOKFBCHNGLJD-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]

Precursor for Atomic Layer Deposition (ALD) of Hafnium Oxide Thin Films

TEMAH's primary application in scientific research lies in its role as a precursor for the Atomic Layer Deposition (ALD) of Hafnium Oxide (HfO2) thin films. ALD is a technique used to deposit ultrathin films with precise control over thickness and uniformity at the atomic level . This level of control makes ALD ideal for various research applications in microelectronics and nanotechnology.

HfO2, the material deposited using TEMAH as a precursor, is a high-k dielectric material. This means it has a high dielectric constant, a property crucial for capacitors in electronic devices. The high-k property of HfO2 films allows for miniaturization of capacitors, leading to denser and more efficient integrated circuits .

Research explores TEMAH for ALD of HfO2 thin films due to several advantages:

  • High Volatility: TEMAH is a volatile liquid at relatively low temperatures, making it suitable for evaporation or pulsing in an ALD chamber [].
  • Film Purity: TEMAH decomposes cleanly during the ALD process, leading to high-purity HfO2 films with minimal impurities [].
  • Controllable Stoichiometry: The stoichiometry (atomic ratio) of the deposited HfO2 film can be precisely controlled by adjusting the ALD process parameters [].

Ethyl(methyl)azanide;hafnium(4+) is an organometallic compound with the chemical formula  CH3)(C2H5)N]4Hf\text{ CH}_3)(C_2H_5)N]_4\text{Hf}. This compound appears as a colorless liquid and is notably sensitive to moisture and air, with a freezing point of approximately -50°C and a boiling point around 78°C at low pressure (0.1 Torr) . The compound is primarily utilized in the field of materials science, particularly as a precursor for atomic layer deposition (ALD) processes to create hafnium oxide thin films, which are essential in the semiconductor industry due to their high dielectric constant .

  • Oxidation: The compound reacts with oxygen sources such as water or ozone to form hafnium oxide (HfO2\text{HfO}_2) thin films, which are crucial for various electronic applications.
  • Substitution: It can also react with ammonia to produce hafnium nitride (Hf3N4\text{Hf}_3\text{N}_4) thin films, further expanding its utility in advanced materials .

Common Reagents and Conditions

  • Oxidation: Typically involves water or ozone under ALD conditions.
  • Substitution: Ammonia serves as a nitrogen source, also under ALD conditions .

The synthesis of ethyl(methyl)azanide;hafnium(4+) involves the following steps:

  • Reaction of Hafnium Tetrachloride: The process begins with hafnium tetrachloride reacting with methylethylamine in an inert alkane solvent.
  • Low Temperature Conditions: This reaction is conducted at low temperatures (-10 to -80°C) to stabilize intermediate products.
  • Vacuum Distillation: The final product is obtained through vacuum distillation to ensure purity .

In industrial settings, the synthesis follows similar routes but on a larger scale, emphasizing high-purity reagents and controlled conditions to maintain product quality .

Ethyl(methyl)azanide;hafnium(4+) has several significant applications:

  • Semiconductor Industry: It is widely used as a precursor in ALD processes for creating hafnium oxide thin films essential for capacitors and transistors.
  • Ferroelectric Materials: The compound is also involved in producing ferroelectric hafnium zirconium oxide and hafnium nitride thin films, which are critical for various electronic devices .

Several compounds share similarities with ethyl(methyl)azanide;hafnium(4+), particularly in their use as precursors for thin film deposition. Here are some notable examples:

Compound NameFormulaUnique Features
Tetrakis(dimethylamido)hafnium(IV)Hf N CH 3 4\text{Hf N CH 3 4}Used in ALD processes but has different volatility.
Tetrakis(ethylmethylamido)zirconium(IV)Zr N C 2H 5 CH 3 4\text{Zr N C 2H 5 CH 3 4}Zirconium-based analog used for similar applications.
Tetrakis(trimethylamino)hafnium(IV)Hf N CH 3 3 4\text{Hf N CH 3 3 4}Known for higher thermal stability compared to others.

Uniqueness

Ethyl(methyl)azanide;hafnium(4+) stands out due to its specific reactivity profile and volatility, making it particularly suitable for ALD processes. Its ability to form high-quality hafnium oxide and hafnium nitride thin films allows precise control over thickness and composition, distinguishing it from other similar compounds .

Hydrogen Bond Acceptor Count

4

Exact Mass

412.20926 g/mol

Monoisotopic Mass

412.20926 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H261 (65.15%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (34.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (65.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (65.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (65.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

352535-01-4

General Manufacturing Information

Ethanamine, N-methyl-, hafnium(4+) salt (4:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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